Lipophilicity Advantage Over the Des-Methyl Pyrrole Analog (Measured by XLogP3)
The target compound (CAS 1007014-32-5) exhibits an XLogP3 of 3.1, compared to an XLogP3 of 2.3 for the direct des‑methyl analog 3‑[4‑(1H‑pyrrol‑1‑yl)phenyl]‑1H‑pyrazole (CAS 1007072‑92‑5), both computed by the PubChem XLogP3 algorithm [1][2]. This ∆LogP of 0.8 units corresponds to an approximately 6.3‑fold higher octanol–water partition coefficient for the dimethyl compound, indicating significantly greater membrane permeability—a critical parameter for intracellular target engagement or CNS penetration in cell‑based assays [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem computed) |
| Comparator Or Baseline | 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole (CAS 1007072-92-5): XLogP3 = 2.3 |
| Quantified Difference | ∆LogP = +0.8; ~6.3‑fold higher partition coefficient |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement decisions in CNS‑oriented or intracellular‑target screening programs, the higher lipophilicity of the dimethyl analog makes it the preferred scaffold when passive membrane permeability is a selection criterion.
- [1] PubChem. Compound Summary for CID 1474504: 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1474504 (accessed 2026-05-03). View Source
- [2] PubChem. Compound Summary for CID 3544553: 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3544553 (accessed 2026-05-03). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
